molecular formula C13H17N3O3S B2547438 N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1172564-61-2

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2547438
CAS No.: 1172564-61-2
M. Wt: 295.36
InChI Key: YXGJYHPXVIUHGX-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound belongs to the pyrazole-sulfonamide class, a group of heterocyclic compounds recognized for their diverse pharmacological profiles and significant presence in scientific literature . The pyrazole core is a five-membered aromatic ring featuring two adjacent nitrogen atoms, which contributes to its aromaticity and allows for varied chemical interactions . The specific structure of this reagent, incorporating a 3-methoxybenzyl group, makes it a valuable intermediate for the synthesis of novel compounds with potential biological activity. Researchers are exploring pyrazole-sulfonamide derivatives for a range of therapeutic areas. These compounds have been investigated for their in vitro antiproliferative activity in cancer research , and certain derivatives have shown promise as inhibitors of intracellular enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory responses . Furthermore, the broader class of pyrazole-based molecules is being studied for antibacterial and antifungal properties, as they can function by disrupting essential biological processes in microbial cells, such as targeting enzymes like topoisomerase and dihydropteroate synthetase . The structure-activity relationships (SAR) of similar compounds indicate that substitutions on the pyrazole ring and the sulfonamide moiety are critical for modulating potency and selectivity towards specific biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-10-13(9-16(2)15-10)20(17,18)14-8-11-5-4-6-12(7-11)19-3/h4-7,9,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGJYHPXVIUHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole scaffold is constructed via cyclocondensation of β-keto esters with hydrazine derivatives. A representative method from patent literature involves:

Step 1: Synthesis of Ethyl 3-(Dimethylamino)acrylate
Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form a cyclocondensation precursor.
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{HC(OEt)}3 \xrightarrow{\text{Ac}2\text{O}} \text{C}6\text{H}9\text{NO}_3 \quad
$$

Step 2: Cyclization with Methylhydrazine
The intermediate undergoes cyclization with methylhydrazine in toluene under basic conditions (NaOH) at 10–20°C to yield 1,3-dimethyl-1H-pyrazole.
$$
\text{C}6\text{H}9\text{NO}3 + \text{CH}3\text{NHNH}2 \xrightarrow{\text{NaOH}} \text{C}5\text{H}8\text{N}2 \quad
$$

Optimization Note : Excess methylhydrazine (1.3 equiv) and controlled pH (9–10) improve cyclization efficiency.

Sulfonation to Sulfonyl Chloride

The pyrazole is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C. This step introduces the sulfonyl chloride group at position 4 of the pyrazole ring:
$$
\text{C}5\text{H}8\text{N}2 + \text{ClSO}3\text{H} \rightarrow \text{C}5\text{H}7\text{ClN}2\text{O}2\text{S} \quad
$$
Key Parameters :

  • Temperature : <10°C to prevent side reactions.
  • Stoichiometry : 1.2 equiv ClSO₃H ensures complete conversion.

Coupling with 3-Methoxybenzylamine

Sulfonamide Bond Formation

The sulfonyl chloride intermediate reacts with 3-methoxybenzylamine in the presence of a base (e.g., diisopropylethylamine, DIPEA) in DCM:
$$
\text{C}5\text{H}7\text{ClN}2\text{O}2\text{S} + \text{C}8\text{H}{11}\text{NO} \xrightarrow{\text{DIPEA}} \text{C}{14}\text{H}{17}\text{N}3\text{O}3\text{S} \quad
$$

Reaction Conditions :

  • Solvent : DCM or THF.
  • Base : 1.5 equiv DIPEA neutralizes HCl byproduct.
  • Time : 16–24 hours at 25–30°C.

Yield Optimization :

Parameter Optimal Value Yield Improvement
Amine Equiv 1.05 68% → 71%
Reaction Time 16 h 71%
Solvent (DCM vs THF) DCM +15% yield

Alternative Synthetic Routes and Modifications

One-Pot Sulfonation-Coupling

A streamlined approach combines sulfonation and coupling in a single pot. The pyrazole is treated with ClSO₃H followed by immediate addition of 3-methoxybenzylamine and DIPEA. This reduces purification steps but requires precise stoichiometry to avoid over-sulfonation.

Solid-Phase Synthesis

Recent advancements employ resin-bound sulfonyl chlorides for combinatorial library generation. However, this method is less practical for large-scale synthesis due to lower yields (50–60%).

Structural Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆):
    • δ 7.25 (s, 1H, pyrazole-H).
    • δ 4.35 (s, 2H, -CH₂-Ph).
    • δ 3.80 (s, 3H, -OCH₃).
  • FT-IR :
    • 1340 cm⁻¹ (S=O asymmetric stretch).
    • 1160 cm⁻¹ (S=O symmetric stretch).

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms purity >97%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replacement of DIPEA with K₂CO₃ in water-DCM biphasic systems reduces costs by 40% without compromising yield.
  • Recycled toluene from cyclization steps lowers solvent expenses.

Environmental Impact

  • Waste Management : Neutralization of ClSO₃H with NaOH produces Na₂SO₄, which is non-toxic and disposable.
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time by 50% and energy use by 30%.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The methoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacteria and fungi. The compound has been tested against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating promising antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including U937 cells. The mechanism of action is believed to involve the disruption of critical cellular processes, leading to apoptosis in cancerous cells . The compound's ability to target specific enzymes and receptors involved in tumor growth further enhances its potential as an anticancer agent.

Research Tool in Biochemical Assays

This compound serves as a valuable research tool for studying enzyme inhibition and receptor interactions. Its structural characteristics allow scientists to explore the biochemical pathways associated with various diseases, making it instrumental in drug discovery and development.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is insightful:

Compound NameStructure CharacteristicsUnique Features
1,3-Dimethyl-1H-pyrazole-4-sulfonamideBasic structure with dimethyl and sulfonamideSignificant antimicrobial properties
N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamideSimilar methoxy substitution but different aromatic ringEnhanced anticancer activity reported
1-(4-isocyanatophenyl)-3,5-dimethyl-1H-pyrazoleContains an isocyanate groupPotential use in polymer chemistry
4-Amino-N-(2-methoxyphenyl)-1H-pyrazoleAmino group instead of sulfonamideDifferent biological activity profile

This table highlights how variations in substituents affect the biological activity and applications of these compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonamide Derivatives

Compound Name Pyrazole Substitution Benzyl/Aryl Group Notable Functional Groups Molecular Weight (g/mol) Melting Point (°C)
N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 1,3-dimethyl 3-methoxybenzyl -SO₂NH₂, -OCH₃ ~323.37 (calculated) Not reported
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide None 3-CF₃-benzyl -SO₂NH₂, -CF₃ ~409.38 (calculated) Not reported
Example 53 ( compound) Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl -SO₂NH₂, -F, -CO-NH- 589.1 (M+1) 175–178
N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide None Bis(4-methoxybenzyl) -SO₂NH₂, dual -OCH₃ 387.45 Not reported

Key Observations:

The 1,3-dimethyl substitution on the pyrazole core increases steric bulk, which may reduce binding flexibility compared to non-methylated analogs (e.g., ’s compound) .

Bis(4-methoxybenzyl) substitution () may enhance membrane permeability due to increased lipophilicity, whereas the target compound’s single methoxy group balances polarity and steric effects .

Research Findings and Implications

  • Electronic Effects : The 3-methoxy group in the target compound may stabilize charge-transfer interactions more effectively than the electron-withdrawing CF₃ group in ’s derivative .

Biological Activity

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound within the pyrazole class, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • Pyrazole ring : A five-membered ring that contributes to its biological activity.
  • Methoxybenzyl group : Enhances solubility and modifies electronic properties.
  • Sulfonamide group : Known for its role in antimicrobial activity.

These structural components facilitate interactions with various biological targets, making it a subject of interest in pharmaceutical research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, in vitro assays revealed that similar compounds demonstrated promising antibacterial properties against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that it can inhibit the growth of U937 cells with an IC50 value indicating its effectiveness . The mechanism likely involves interference with cellular signaling pathways critical for tumor growth.

3. Anti-inflammatory Effects

This compound has shown potential in reducing inflammation markers such as TNF-α and IL-6 in various assays . This suggests its utility in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may inhibit enzymes crucial for bacterial survival or tumor proliferation by binding to their active sites.
  • Receptor Interaction : The compound could interact with specific receptors involved in inflammatory responses or cancer progression.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrazole ring.
  • Introduction of the methoxybenzyl group.
  • Addition of the sulfonamide group under optimized conditions to ensure high yield and purity .

Research continues to explore derivatives of this compound to enhance its biological activity and reduce potential side effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Antiproliferative ActivityShowed significant cytotoxic effects on U937 cells with an IC50 value indicating effectiveness.
Anti-inflammatory ActivityInhibited TNF-α and IL-6 production significantly compared to standard treatments.
Antibacterial ActivityDemonstrated effective inhibition against multiple bacterial strains, suggesting potential as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide?

  • Methodology :

  • Step 1 : Synthesize the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones. For substituent introduction, use alkylation (e.g., 1,3-dimethyl groups via methyl iodide/K₂CO₃ in DMF) .
  • Step 2 : Sulfonamide formation: React the pyrazole intermediate with 3-methoxybenzyl chloride and sulfonyl chloride derivatives under inert conditions. Purify via column chromatography (cyclohexane/ethyl acetate gradient) .
  • Validation : Confirm purity via HPLC (>95%) and structural identity via HRMS and ¹H/¹³C NMR .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

  • Methodology :

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λmax ~260 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign methoxybenzyl (δ 3.8 ppm, singlet) and pyrazole methyl (δ 2.5 ppm, doublet) groups. Compare to N-(3-methoxybenzyl)-4-aminobenzenesulfonamide (δ 7.2–6.8 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 324.0984 (calculated for C₁₄H₁₇N₃O₃S) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., sulfonamide sulfur) .
  • Experimental Validation : React with LiAlH₄ to reduce sulfonamide to thiol; confirm via FT-IR (S-H stretch at ~2550 cm⁻¹) .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state conformation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Solve structure using SHELXL (space group P1, R1 < 0.05). Analyze hydrogen bonding (e.g., N-H···O interactions) .
  • Comparative Analysis : Overlay with N-(3-chloro-4-ethoxy-indazolyl)-4-methoxybenzenesulfonamide (RMSD < 0.2 Å) to assess substituent effects .

Q. How can researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Troubleshooting :

  • Assay Conditions : Test pH dependence (e.g., CYP450 inhibition at pH 7.4 vs. 6.5). Use recombinant enzymes to isolate confounding factors .
  • Metabolite Screening : Incubate with liver microsomes; identify metabolites via UPLC-QTOF (e.g., O-demethylation at 3-methoxy group) .

Q. What synthetic modifications enhance the compound’s pharmacokinetic profile?

  • Strategies :

  • Prodrug Design : Introduce acetyl-protected sulfonamide (hydrolyzes in vivo). Evaluate logP via shake-flask (target logP ~2.5) .
  • Bioisosteric Replacement : Substitute 3-methoxybenzyl with 3-fluorobenzyl; assess metabolic stability in hepatocyte models .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 50% vs. 70%)?

  • Root Cause Analysis :

  • Reagent Purity : Verify benzyl chloride freshness via GC-MS (degradants like 3-methoxybenzyl alcohol reduce yield) .
  • Reaction Monitoring : Use in-situ IR to track sulfonamide formation (disappearance of S=O stretch at 1360 cm⁻¹) .

Methodological Tables

Parameter Technique Key Observations Reference
Synthetic YieldColumn Chromatography65–72% (cyclohexane/EtOAc 3:1)
Aqueous SolubilityShake-Flask + UV-Vis0.12 mg/mL (pH 7.4), <0.05 mg/mL (pH 1.2)
Metabolic StabilityHepatocyte Incubationt₁/₂ = 45 min (CYP3A4-mediated O-demethylation)

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